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Compound of Interest

Compound Name:
4-Fluoro-6-methoxy-1H-indazole-

3-carbaldehyde

CAS No.: 887569-21-3

Cat. No.: B3295049

Get Quote

Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, serving as the

pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Pazopanib).[1] Within this class,

fluorinated indazole carbaldehydes represent a critical "linchpin" intermediate. The aldehyde

moiety at C3 acts as a versatile handle for divergent synthesis (forming hydrazones, imines, or

covalent warheads), while the fluorine substitution on the benzene ring modulates metabolic

stability, pKa, and lipophilicity.

This technical guide dissects the structure-activity relationship (SAR) of these compounds,

providing field-proven synthetic protocols and mechanistic insights for researchers optimizing

potency and ADME profiles.

Part 1: The Fluorine Effect on the Indazole Core
The strategic incorporation of fluorine into the indazole core is not merely for steric blocking; it

is an electronic calibration tool.
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Electronic Modulation and pKa
The indazole ring has an amphoteric nature (NH acidity pKa ~13.8). Fluorine substitution exerts

a strong inductive effect (

), reducing electron density on the ring system.

C6-Fluorine: Significantly increases the acidity of the N1-proton, enhancing hydrogen bond

donor (HBD) capability within kinase hinge regions.

C4-Fluorine: Often creates steric clashes or unfavorable electrostatic repulsion with the

carbonyl backbone of target proteins, frequently leading to reduced potency (see SAR Case

Study below).

Metabolic Blocking
The C5 and C6 positions of the indazole ring are electron-rich "soft spots" prone to oxidative

metabolism by Cytochrome P450 enzymes. Fluorine substitution at these positions blocks

hydroxylation, extending the half-life (

) of the drug candidate.

Part 2: Synthetic Protocols (Self-Validating
Systems)
While the Vilsmeier-Haack reaction is the traditional route to formyl-indazoles, it often fails or

gives low yields with electron-deficient (fluorinated) substrates. The Nitrosation of Indoles

method is the superior, optimized protocol for high-yield synthesis of fluorinated indazole-3-

carbaldehydes.

Protocol: Synthesis of 6-Fluoro-1H-indazole-3-
carbaldehyde via Nitrosation
Rationale: This method utilizes the nitrosation of 6-fluoroindole followed by ring closure,

avoiding the harsh conditions of Vilsmeier-Haack.

Reagents:
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Substrate: 6-Fluoroindole (1.0 equiv)

Nitrosating Agent: Sodium Nitrite (

, 8.0 equiv)

Acid/Solvent: Aqueous HCl (2.7 equiv) in DMF (Dimethylformamide)[1]

Step-by-Step Methodology:
Preparation: Dissolve

(8 equiv) in water. Add this solution to a flask containing DMF.

Acidification: Slowly add HCl (2.7 equiv) to the DMF/Nitrite solution at 0°C. Critical: Maintain

temperature to prevent decomposition of nitrous acid.

Addition: Dissolve 6-Fluoroindole in minimal DMF and add dropwise to the reaction mixture

over 2 hours at 0°C.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Then,

heat to 50°C for 3–4 hours to drive the rearrangement and cyclization.

Workup: Pour the reaction mixture into crushed ice/water. The product, 6-fluoro-1H-indazole-

3-carbaldehyde, typically precipitates as a solid.

Purification: Filter the solid. If necessary, purify via column chromatography (Silica gel,

Petroleum Ether/EtOAc 8:2).

Quality Control (QC) Checkpoint:

Target Appearance: Pale yellow/brown solid.

1H NMR Diagnostic: Look for the aldehyde proton singlet (

ppm) and the broad NH singlet (

ppm).
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Visualization: Synthetic Decision Tree
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Caption: Decision logic for synthesizing fluorinated indazole carbaldehydes. Route B

(Nitrosation) is preferred for fluorinated substrates due to higher yields.

Part 3: Structure-Activity Relationship (SAR)
Analysis
The 3-carbaldehyde group is rarely the final pharmacophore; it is the gateway to diversity. The

SAR is defined by the position of the fluorine and the derivatization of the aldehyde.
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The Fluorine Scan: C4 vs. C6
A critical case study in ROCK1 (Rho-associated protein kinase 1) inhibitors demonstrates the

"Fluorine Switch" effect.

Compound
Variant

Substitution IC50 (ROCK1)
Bioavailability
(F%)

Mechanistic
Insight

Compound A 4-Fluoro 2500 nM Low

Steric clash with

ATP binding

pocket;

unfavorable

electrostatic

repulsion.

Compound B 6-Fluoro 14 nM 61%

Enhanced H-

bond donor

strength of N1-H;

metabolic

blocking at C6

prevents

oxidation.

Compound C Non-fluorinated ~150 nM Moderate

Baseline activity;

susceptible to

rapid

metabolism.

Key Takeaway: For kinase targets, C6-fluorination is generally superior to C4, offering a dual

benefit of potency enhancement (electronic) and ADME improvement (metabolic stability).

The Aldehyde "Warhead" Diversification
The C3-aldehyde is the pivot point for library generation.

Schiff Bases (Imines): Reaction with anilines yields inhibitors of VEGFR2. The imine bond

provides a rigid linker that orients the distal aryl group into the hydrophobic back-pocket of

the kinase.
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Hydrazones: Reaction with hydrazines creates stable linkers often found in antimicrobial

indazoles.

Covalent Targeting: The aldehyde can be converted to a vinyl sulfone or acrylamide (via

Wittig reaction) to target cysteine residues in the ATP binding site (e.g., FGFR1 inhibitors).

Visualization: SAR Logic Map
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Caption: SAR optimization map. C6-fluorination offers the best balance of potency and stability,

while the C3-aldehyde enables functional diversification.

Part 4: Future Outlook
The next frontier for fluorinated indazole carbaldehydes lies in Targeted Protein Degradation

(PROTACs). The C3-aldehyde provides a convenient attachment point for linkers connecting

the indazole (kinase binder) to an E3 ligase ligand. Researchers should focus on reductive

amination of the C3-aldehyde to generate stable amine linkers for these bifunctional molecules.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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